molecular formula C13H17ClN2O4 B2965557 N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide CAS No. 922917-91-7

N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide

Cat. No. B2965557
CAS RN: 922917-91-7
M. Wt: 300.74
InChI Key: BQPKXGUCMFLNCT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide, commonly known as CDDO-Me, is a synthetic triterpenoid compound that has been found to have potential therapeutic applications in various diseases. This compound is a derivative of oleanolic acid, a natural triterpenoid found in many plants. CDDO-Me has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Bimetallic Complexes and Their Biological Activities

Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)oxamide ligands have been investigated for their cytotoxicities, reactivities towards DNA and proteins. For example, a study on bimetallic complexes revealed their in vitro cytotoxic activities and interactions with DNA and proteins, highlighting their potential in medical chemistry and drug development (Xiao-Wen Li et al., 2012). Another research focused on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands demonstrated their anticancer activity and molecular docking studies, suggesting these complexes' effectiveness against tumor cell lines and their potential as anticancer agents (K. Zheng et al., 2015).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

The synthesis and structural investigation of symmetric and non-symmetric oxamides have provided insights into intramolecular hydrogen bonding, which plays a crucial role in stabilizing these compounds. This understanding is critical in the design of new materials and molecules with desired properties (F. Martínez-Martínez et al., 1998).

Role of Orexin Receptor Mechanisms

Although not directly related to N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide, the study of orexin receptor mechanisms in compulsive food consumption demonstrates the broader applicability of chemical compounds in understanding and manipulating biological pathways (L. Piccoli et al., 2012).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents showcase how chemical synthesis can lead to the development of new therapeutic agents. This research highlights the potential for compounds with complex structures to impact drug discovery and development (Asha B. Thomas et al., 2016).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-8-4-5-9(14)6-10(8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPKXGUCMFLNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide

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